

Solubility Profile of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Hydroxy-1-oxopropoxy)propionic acid

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Abstract

This technical guide provides a detailed overview of the solubility of **2-(2-Hydroxy-1-oxopropoxy)propionic acid** (also known as dilactic acid). Due to the limited availability of direct quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents a comprehensive set of experimental protocols for researchers to determine the solubility of this compound in various solvents. The provided methodologies are based on established international guidelines and standard laboratory practices.

Introduction

2-(2-Hydroxy-1-oxopropoxy)propionic acid is a dimer of lactic acid. Understanding its solubility in different solvents is crucial for a wide range of applications, including formulation development in the pharmaceutical and cosmetic industries, as well as for designing and optimizing chemical reactions and purification processes. The polarity of the solvent, temperature, and the pH of the medium can significantly influence the solubility of this organic acid due to the presence of a carboxylic acid group, a hydroxyl group, and an ester linkage in its structure.

Solubility Data

Quantitative solubility data for **2-(2-Hydroxy-1-oxopropoxy)propionic acid** is not extensively reported in peer-reviewed journals. The available information is largely qualitative. It is important to distinguish the solubility of this dimer from its monomer, lactic acid, which is known to be miscible with water and ethanol.

Table 1: Summary of Known Solubility Data for **2-(2-Hydroxy-1-oxopropoxy)propionic acid**

Solvent	Chemical Formula	Type	Reported Solubility	Temperature (°C)
Water	H ₂ O	Polar Protic	Slightly Soluble	Not Specified
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble	Not Specified
Ethanol	C ₂ H ₅ OH	Polar Protic	Data Not Available	-
Acetone	C ₃ H ₆ O	Polar Aprotic	Data Not Available	-
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Data Not Available	-
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Data Not Available	-

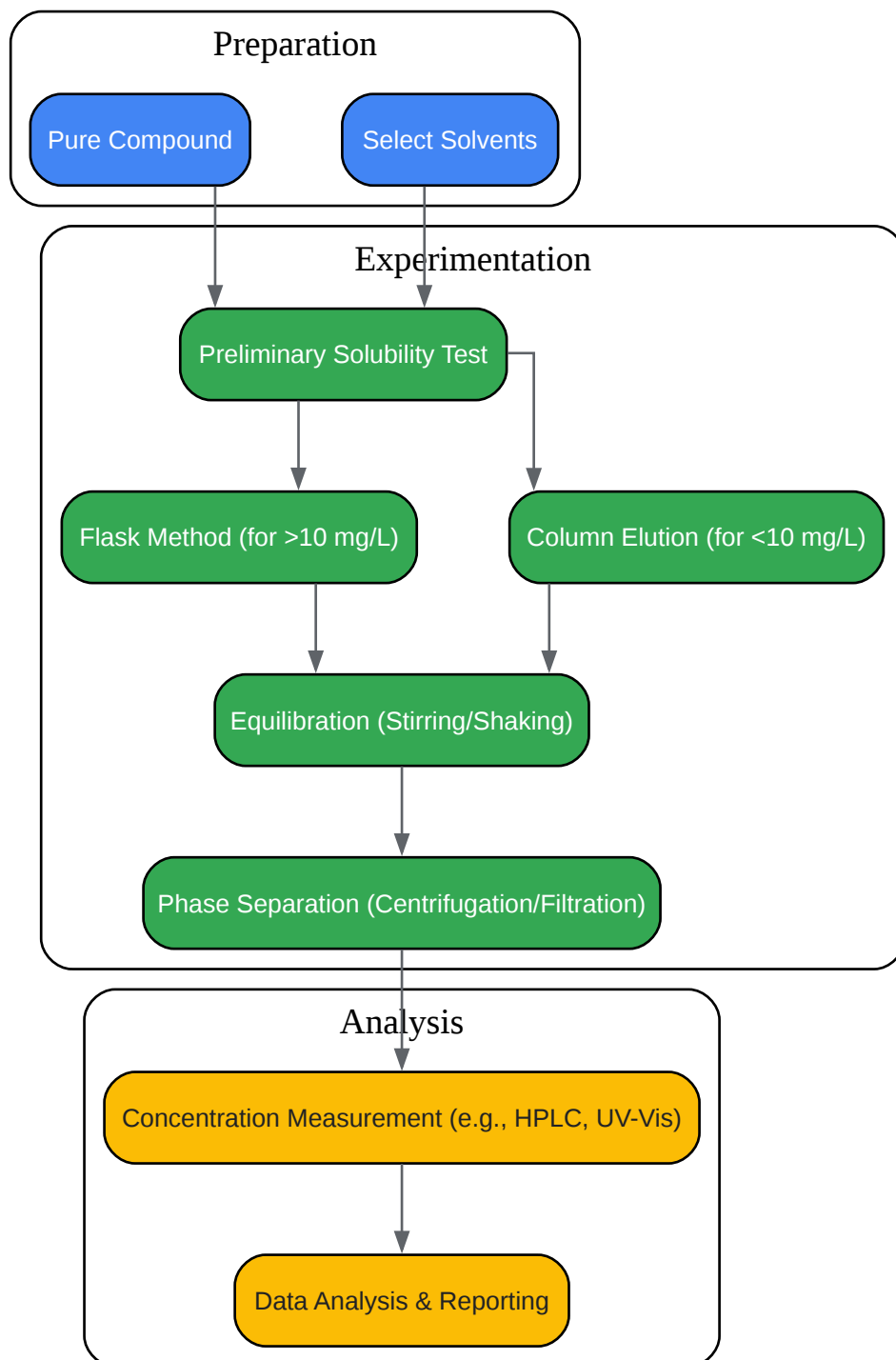
Note: The term "Slightly Soluble" is qualitative and indicates that the compound has low solubility in the specified solvent. For precise applications, experimental determination of the solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of **2-(2-Hydroxy-1-oxopropoxy)propionic acid**.

General Experimental Workflow

The determination of solubility follows a systematic process, from preliminary estimation to precise measurement.



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Caption: Experimental workflow for determining compound solubility.

Materials and Equipment

- Compound: High-purity **2-(2-Hydroxy-1-oxopropoxy)propionic acid**.
- Solvents: Analytical grade water, ethanol, methanol, acetone, DMSO, and ethyl acetate.
- Equipment: Analytical balance, flasks with stoppers, magnetic stirrer and stir bars or a shaker bath, constant temperature bath, centrifuge, filters (e.g., 0.45 µm PTFE or nylon), and an analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).

OECD Guideline 105: Water Solubility (Flask Method)

The flask method is suitable for substances with a solubility of 10 mg/L or higher and is a widely accepted standard.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Preliminary Test:
 - Add approximately 0.1 g of the substance to 10 mL of water in a flask.
 - Stir the mixture for 24 hours at a controlled temperature (e.g., 20 °C).
 - Visually inspect for undissolved particles. If the substance dissolves completely, repeat with a larger amount until a saturated solution is obtained. This helps in estimating the amount of substance to be used in the main test.
- Main Test:
 - Based on the preliminary test, add an excess amount of the substance to replicate flasks containing a known volume of water.
 - Seal the flasks and place them in a constant temperature bath.
 - Stir the solutions for a sufficient time to reach equilibrium. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has

been reached. The concentration of three successive measurements should not vary significantly.

- After equilibration, stop the stirring and allow the undissolved particles to settle.
- Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step.
- Accurately dilute an aliquot of the clear supernatant.
- Determine the concentration of the substance in the diluted solution using a validated analytical method.
- Calculate the solubility in the desired units (e.g., mg/L, mol/L).

Solubility in Organic Solvents

A similar flask method can be employed for organic solvents.

- Procedure:
 - Add a known, excess amount of **2-(2-Hydroxy-1-oxopropoxy)propionic acid** to a known volume of the organic solvent in a sealed flask.
 - Equilibrate the mixture at a constant temperature with continuous stirring or shaking.
 - After reaching equilibrium, separate the saturated solution from the undissolved solid via centrifugation and/or filtration.
 - Dilute the supernatant appropriately.
 - Analyze the concentration of the compound in the diluted solution using a suitable analytical technique (e.g., HPLC, GC).
 - Calculate the solubility.

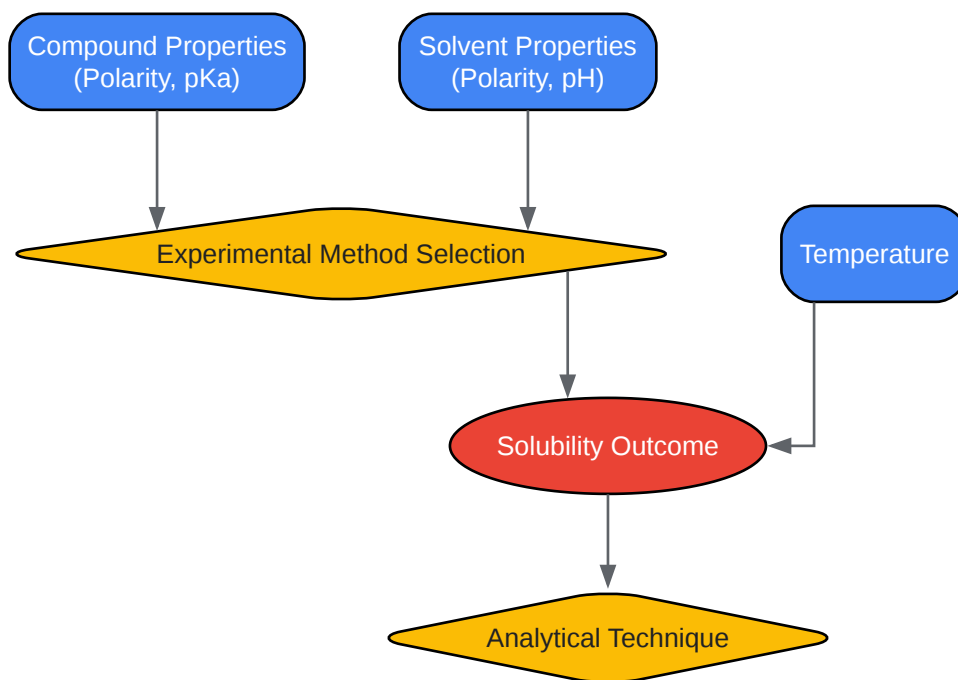
Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying organic acids.

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol).
- Stationary Phase: A C18 column is typically suitable.
- Detection: UV detection at a wavelength where the compound absorbs.
- Quantification: Generate a calibration curve using standard solutions of known concentrations of **2-(2-Hydroxy-1-oxopropoxy)propionic acid**.

Logical Relationships in Solubility Determination

The choice of experimental method and the interpretation of results depend on the physicochemical properties of the compound and the solvent.



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Caption: Factors influencing solubility determination and method selection.

Conclusion

While there is a notable lack of published quantitative solubility data for **2-(2-Hydroxy-1-oxopropoxy)propionic acid**, this guide provides the necessary framework for researchers to determine these crucial parameters. By following the outlined experimental protocols, scientists and drug development professionals can generate reliable and accurate solubility data to support their research and development activities. The provided diagrams offer a clear visual representation of the experimental workflow and the logical relationships in solubility studies.

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